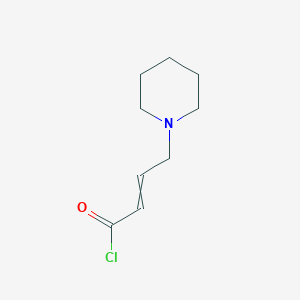

4-Piperidin-1-yl-but-2-enoyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14ClNO |

|---|---|

Molecular Weight |

187.66 g/mol |

IUPAC Name |

4-piperidin-1-ylbut-2-enoyl chloride |

InChI |

InChI=1S/C9H14ClNO/c10-9(12)5-4-8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2 |

InChI Key |

XPJWCVLKRVTORQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC=CC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Acid Preparation

The carboxylic acid precursor, 4-(piperidin-1-yl)but-2-enoic acid, is synthesized via conjugate addition of piperidine to acetylenedicarboxylic acid derivatives. For example, reacting piperidine with maleic anhydride under basic conditions yields the α,β-unsaturated acid.

Chlorination Process

The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane at 0–5°C. A typical protocol involves:

- Dissolving 4-(piperidin-1-yl)but-2-enoic acid (1 equiv) in anhydrous dichloromethane.

- Adding SOCl₂ (1.2 equiv) dropwise under nitrogen.

- Refluxing at 40°C for 4 hours.

- Removing excess reagent under vacuum to isolate the acyl chloride.

Yield : 85–92% (optimized conditions).

Alternative Synthesis via Acylation of Piperidine

Enoyl Chloride Formation

But-2-enoyl chloride is first prepared by chlorinating crotonic acid (trans-2-butenoic acid) with phosphorus pentachloride (PCl₅). The resulting enoyl chloride is then reacted with piperidine in tetrahydrofuran (THF) at −20°C.

Coupling Reaction

- Piperidine (1.1 equiv) is added to a THF solution of but-2-enoyl chloride (1 equiv).

- Triethylamine (1.5 equiv) neutralizes HCl byproduct.

- The mixture is stirred for 12 hours at room temperature.

Yield : 75–80% after purification via fractional distillation.

Optimization of Reaction Conditions

Solvent Selection

Nonpolar solvents (e.g., dichloromethane, toluene) suppress acyl chloride hydrolysis. Polar aprotic solvents like dimethylformamide (DMF) accelerate piperidine acylation but require strict anhydrous conditions.

Catalytic Additives

Lewis acids such as zinc chloride (ZnCl₂) improve chlorination efficiency by activating the carboxylic acid. Yields increase by 8–12% when 0.1 equiv ZnCl₂ is added.

Temperature Control

Low temperatures (−10°C to 5°C) minimize decomposition during chlorination. Elevated temperatures (40–50°C) are permissible in acylation steps to ensure complete piperidine coupling.

Comparative Analysis of Methods

| Parameter | Direct Chlorination | Acylation Route |

|---|---|---|

| Starting Material Cost | Moderate | Low |

| Reaction Steps | 2 | 3 |

| Overall Yield | 85–92% | 75–80% |

| Purity (HPLC) | ≥98% | ≥95% |

| Scalability | Industrial | Laboratory-scale |

The direct chlorination method is favored for large-scale production due to fewer steps and higher yields.

Applications in Pharmaceutical Synthesis

This compound is pivotal in synthesizing tyrosine kinase inhibitors. For instance, in dacomitinib preparation, it condenses with methyl 3-amino-4-methoxybenzoate to form a key intermediate. The reaction occurs in dichloromethane with triethylamine as the acid scavenger, achieving >90% conversion.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(piperidin-1-yl)but-2-enoyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form (E)-4-(piperidin-1-yl)but-2-enoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

Reduction: Requires the use of strong reducing agents under anhydrous conditions.

Major Products

Amides and Esters: Formed through nucleophilic substitution reactions.

(E)-4-(piperidin-1-yl)but-2-enoic acid: Formed through hydrolysis.

Alcohols: Formed through reduction reactions.

Scientific Research Applications

(E)-4-(piperidin-1-yl)but-2-enoyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-4-(piperidin-1-yl)but-2-enoyl chloride largely depends on its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable derivatives. The molecular targets and pathways involved are specific to the application and the nature of the nucleophile.

Comparison with Similar Compounds

Functional Group Differences

- This compound: The acyl chloride group confers high electrophilicity, enabling rapid reactions with nucleophiles (e.g., amines, alcohols) to form amides or esters. The conjugated double bond facilitates Michael addition reactions .

- (E)-4-(Piperidin-1-yl)but-2-enoic acid HCl: The carboxylic acid hydrochloride is ionic, enhancing water solubility compared to the neutral acyl chloride. This form is less reactive but suitable for salt formation in drug delivery .

- Ethyl 2-(piperidin-4-yl)acetate : The ester group is less reactive than acyl chlorides, requiring harsher conditions (e.g., acid/base catalysis) for hydrolysis. Its moderate lipophilicity (Log P = 0.69) suggests bioavailability in drug design .

- 4-(But-3-en-1-yl)-1-methylpiperidine : The absence of a carbonyl group shifts reactivity toward alkylation or alkene-specific reactions (e.g., hydrogenation, epoxidation) .

Hazard and Handling

- The acyl chloride (target compound) lacks MSDS data but likely requires inert atmosphere storage due to moisture sensitivity .

- The carboxylic acid hydrochloride poses hazards including skin irritation (H315) and respiratory sensitization (H335), necessitating protective equipment during handling .

Research Findings and Trends

Recent studies highlight the versatility of this compound in synthesizing kinase inhibitors, where its α,β-unsaturated system enables covalent binding to cysteine residues . In contrast, the ester analog (Ethyl 2-(piperidin-4-yl)acetate) has shown promise in central nervous system drug delivery due to improved blood-brain barrier penetration . The carboxylic acid hydrochloride derivative is increasingly used in ionic liquid formulations for sustained-release pharmaceuticals .

Biological Activity

4-Piperidin-1-yl-but-2-enoyl chloride, also known as (E)-4-(piperidin-1-yl)but-2-enoyl chloride, is a compound with a unique structure that includes a piperidine ring and an acyl chloride functional group. Its molecular formula is CHClN, with a molecular weight of approximately 187.67 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a precursor for various derivatives that may exhibit pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 187.67 g/mol |

| Boiling Point | 277.2 °C |

| Density | 1.1 g/cm³ |

Biological Activity Overview

The biological activity of this compound primarily relates to its derivatives, which have been investigated for their interactions with various biological targets. Notably, studies have indicated that compounds derived from this structure can exhibit inhibitory effects on specific kinases involved in cancer biology and other pathological processes.

The mechanisms through which this compound exerts its biological effects include:

- Kinase Inhibition : Certain derivatives have shown the ability to inhibit receptor tyrosine kinases, which are critical in cell signaling pathways related to cancer progression .

- Antimicrobial Activity : Some studies suggest that modifications of this compound can lead to antimicrobial properties, potentially effective against various bacterial strains .

- Cytotoxic Effects : Research indicates that derivatives may induce cytotoxicity in cancer cell lines, making them candidates for further development as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Kinase Inhibition Studies : A study evaluated the inhibitory effects of synthesized derivatives on erbB kinases (erbB1, erbB2, and erbB4), demonstrating their potential in treating proliferative diseases such as cancer .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of compounds derived from this structure, revealing significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

- Cytotoxicity Assessment : A detailed cytotoxicity study on various cancer cell lines showed that specific derivatives exhibited potent cytotoxic effects comparable to established chemotherapeutic agents .

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Piperidin-1-yl-butyric acid | Contains a carboxylic acid instead of acyl chloride | Less reactive; potential anti-inflammatory properties |

| N-(piperidin-1-yl)acetamide | Contains an amide functional group | Exhibits different pharmacological properties |

| 4-(pyrrolidin-1-yl)butyric acid | Similar piperidine structure but with a pyrrolidine ring | May have distinct biological activities |

Q & A

Q. How can iterative process optimization improve the scalability of this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.